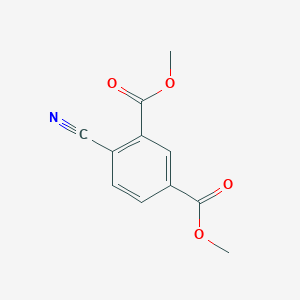![molecular formula C10H12N2O5 B8391928 Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate CAS No. 59320-15-9](/img/structure/B8391928.png)
Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group, an ester group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate typically involves the nitration of methyl 4-aminobenzoate followed by the alkylation of the resulting nitro compound with 2-chloroethanol. The reaction conditions generally include:
Nitration: Methyl 4-aminobenzoate is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form methyl 4-nitrobenzoate.
Alkylation: The nitro compound is then reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines or alcohols, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products
Reduction: Methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Methyl 4-[(2-carboxyethyl)amino]-3-nitrobenzoate.
Scientific Research Applications
Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism by which Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the hydroxyethyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(2-hydroxyethyl)amino]benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate: Contains an amino group instead of a hydroxyethyl group, which can alter its reactivity and biological activity.
Methyl 4-nitrobenzoate: Lacks the amino alcohol moiety, making it less versatile in terms of chemical modifications.
Uniqueness
Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate is unique due to the presence of both a nitro group and an amino alcohol moiety, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry.
Properties
CAS No. |
59320-15-9 |
|---|---|
Molecular Formula |
C10H12N2O5 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
methyl 4-(2-hydroxyethylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C10H12N2O5/c1-17-10(14)7-2-3-8(11-4-5-13)9(6-7)12(15)16/h2-3,6,11,13H,4-5H2,1H3 |
InChI Key |
BWDXRXRIQFYEAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 7-[(methylsulfonyl)oxy]-5-{[6-(methylsulfonyl)pyridin-3-yl]oxy}-1H-indole-2-carboxylate](/img/structure/B8391898.png)







